

The Discovery and Initial Characterization of 13-Oxo-Octadecadienoic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, initial characterization, and biological functions of 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA). This oxidized linoleic acid metabolite, notably found in tomato juice, has emerged as a potent activator of Peroxisome Proliferator-Activated Receptor Alpha (PPARa), a key regulator of lipid and glucose metabolism.[1][2][3] This document details the seminal findings related to its biological activity, including in vitro and in vivo evidence of its effects on dyslipidemia and hepatic steatosis. Furthermore, its role as a ligand for PPARy and its anti-inflammatory and potential anti-cancer properties are discussed. This guide is intended to be a resource for researchers in pharmacology, nutrition, and drug development, providing detailed experimental protocols, quantitative data, and visual representations of its molecular pathways and experimental workflows.

Discovery and Initial Characterization Identification in Tomato Products

While its isomer, 9-oxo-ODA, is present in fresh tomatoes, 13-oxo-ODA has been identified as being uniquely present in processed tomato products, such as tomato juice.[1][2][3] Its formation is thought to be a result of the processing methods. Quantitative analysis has shown



that the localization of oxo-ODAs is primarily in the peel of the tomato fruit, and the amounts increase upon homogenization.[4]

Physicochemical Properties

13-oxo-ODA is a C18 fatty acid with a ketone group at the 13th carbon and conjugated double bonds at the 9th and 11th positions. Its chemical structure and key physicochemical properties are summarized in the table below.

Property	Value	Source
Chemical Formula	С18Н30О3	[5]
Molecular Weight	294.4 g/mol	[1][6]
IUPAC Name	(9Z,11E)-13-oxooctadeca- 9,11-dienoic acid	[6]
CAS Number	54739-30-9	[5][7]
Appearance	Solid	[6]
Solubility	DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 1 mg/ml	[5]
λmax	279 nm	[5]
Storage	Store at -80°C for long-term stability (≥ 2 years).[5] For solutions in solvent, store at -80°C for up to 1 year.[8]	

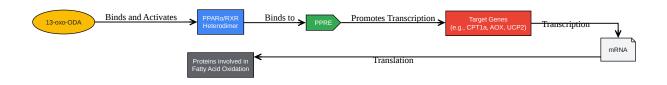
Biological Activity and Signaling Pathways Potent PPARα Agonism

The most well-characterized biological activity of 13-oxo-ODA is its function as a potent agonist of PPAR α , a ligand-activated transcription factor that plays a crucial role in regulating energy metabolism.[1][2][3] In vitro luciferase reporter assays have demonstrated that 13-oxo-ODA significantly induces PPAR α activation in a dose-dependent manner.[9] Notably, its activity is



stronger than that of its isomer, 9-oxo-ODA, and conjugated linoleic acid (CLA), a known PPARα activator.[1][2][3]

The activation of PPARα by 13-oxo-ODA initiates a signaling cascade that leads to the increased expression of genes involved in fatty acid oxidation. This has been observed in both primary hepatocytes and in vivo in animal models.[9]



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Figure 1: 13-oxo-ODA Activated PPARα Signaling Pathway.

Effects on Lipid and Glucose Metabolism in vivo

In vivo studies using obese diabetic KK-Ay mice have substantiated the in vitro findings. Dietary administration of 13-oxo-ODA was shown to decrease plasma and hepatic triglyceride levels.[1][2][3] This effect is attributed to the upregulation of PPARα target genes in the liver and skeletal muscle, such as Carnitine Palmitoyltransferase 1a (CPT1a), Acyl-CoA Oxidase (AOX), Fatty Acid Translocase (FAT), Acyl-CoA Synthetase (ACS), and Uncoupling Protein 2 (UCP2).[9]

Furthermore, 13-oxo-ODA treatment has been shown to improve glucose metabolism, as evidenced by reduced plasma glucose and insulin concentrations in treated mice.[9]

Table 1: In Vivo Effects of 13-oxo-ODA in High-Fat Diet-Fed KK-Ay Mice



Parameter	Control (HFD)	0.02% 13-oxo- ODA	0.05% 13-oxo- ODA	Source
Plasma Triglycerides (mg/dL)	~250	~180	~150	[9]
Hepatic Triglycerides (mg/g liver)	~120	~90	~70	[9]
Plasma Glucose (mg/dL)	~450	~350	~350	[9]
Plasma Insulin (ng/mL)	~2.5	~1.8	~1.7	[9]
Rectal Temperature (°C)	~37.0	Not Reported	~37.67	[9]
Statistically significant difference compared to the control group (p < 0.05). Data are approximate values derived from graphical representations in the source.				

Table 2: Effect of 0.05%~13-oxo-ODA on Gene Expression in Liver and Skeletal Muscle of KK-Ay Mice (Fold Change vs. Control)



Gene	Liver	Skeletal Muscle	Function	Source
CPT1a/b	~1.5	~1.8	Fatty Acid Transport	[9]
AOX	~2.0	~2.5	Peroxisomal Fatty Acid Oxidation	[9]
FAT	~1.8	~1.5	Fatty Acid Transport	[9]
ACS	~1.6	~1.7	Fatty Acid Activation	[9]
UCP2	~2.2	~1.9	Energy Expenditure	[9]

^{*}Statistically

significant

difference

compared to the

control group (p

< 0.05). Data are

approximate

values derived

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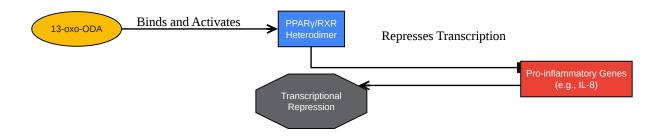
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in the source.

PPARy Ligand Activity and Anti-Inflammatory Effects

In addition to its effects on PPAR α , 13-oxo-ODA has been identified as an endogenous ligand for PPAR γ in human colonic epithelial cells.[10] Activation of PPAR γ in these cells leads to anti-inflammatory effects, including a decrease in the secretion of the pro-inflammatory cytokine IL-8.[10] This suggests a potential therapeutic role for 13-oxo-ODA in inflammatory bowel disease.





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Figure 2: 13-oxo-ODA Activated PPARy Signaling Pathway in Colonic Epithelial Cells.

Anti-Cancer Stem Cell Activity

Recent studies have explored the potential of 13-oxo-ODA as an inhibitor of breast cancer stem cells (BCSCs).[11] It has been shown to suppress the formation and proliferation of mammospheres, reduce the population of CD44high/CD24low cells (a marker for BCSCs), and induce apoptosis in these cells.[11] The proposed mechanism involves the downregulation of the c-myc gene, suggesting a novel therapeutic avenue for targeting cancer stemness.[11]

Experimental Protocols Extraction and Quantification of 13-oxo-ODA from Tomato Fruit

This protocol is adapted from a method for the analysis of oxo-ODAs in tomato fruit.[12]

- Sample Preparation: Freeze-dry 100 mg of tomato tissue (e.g., peel, sarcocarp).
- Extraction: Homogenize the freeze-dried sample in 1 mL of 99.5% ethanol containing an appropriate internal standard (e.g., heptadecanoic acid at 1 μg/mL).
- Centrifugation: Centrifuge the homogenate at 15,000 rpm for 10 minutes at 4°C.
- Supernatant Collection: Collect the supernatant.
- Re-extraction: Re-extract the pellet with an additional 1 mL of the extraction solvent and repeat the centrifugation.



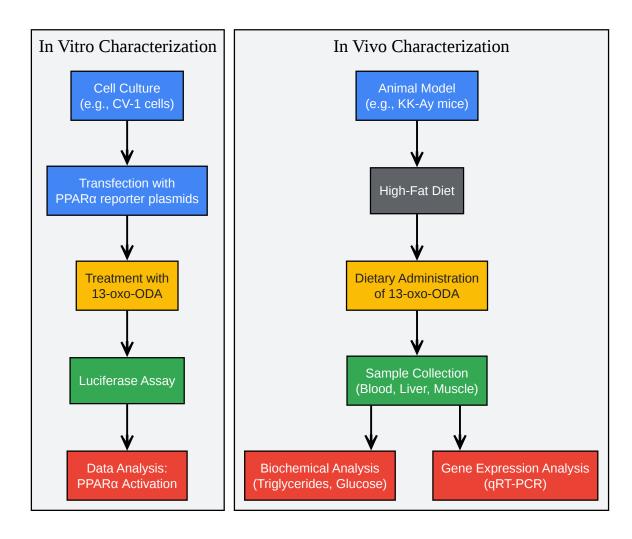
- Pooling and Filtration: Pool the supernatants and filter through a 0.2-µm PVDF membrane.
- Analysis: Analyze the filtrate using Ultra-Performance Liquid Chromatography/Time-of-Flight Mass Spectrometry (UPLC/TOF-MS).

PPARα Luciferase Reporter Gene Assay

This protocol is based on the methodology described for assessing the PPARα agonistic activity of 13-oxo-ODA.[2][9]

- Cell Culture: Culture CV-1 monkey kidney cells in appropriate media.
- Transfection: Co-transfect the CV-1 cells with the following plasmids using a suitable transfection reagent (e.g., Lipofectamine):
 - A reporter plasmid containing a luciferase gene under the control of a PPAR response element (e.g., p4xUASg-tk-luc).
 - An expression plasmid for a chimeric protein consisting of the GAL4 DNA-binding domain and the human PPARα ligand-binding domain (e.g., pM-hPPARα).
 - An internal control reporter plasmid for normalization of transfection efficiency (e.g., pRL-CMV).
- Incubation: Incubate the transfected cells for 24 hours.
- Treatment: Treat the cells with varying concentrations of 13-oxo-ODA, a vehicle control (e.g., DMSO), and a positive control (e.g., 5 nM GW7647) for 24 hours.
- Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
- Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity.
 Express the results as fold induction relative to the vehicle control.





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Figure 3: General Experimental Workflow for the Characterization of 13-oxo-ODA.

In Vivo Study in Obese Diabetic Mice

This protocol outlines the key aspects of the in vivo study design used to evaluate the effects of 13-oxo-ODA.[9]

- Animal Model: Use 4-week-old male KK-Ay mice, a model for obese type 2 diabetes.
- Acclimation: Acclimate the mice on a standard diet for 5 days.
- Grouping: Divide the mice into three groups with similar average body weights.



- Diets:
 - Control Group: 60% high-fat diet (HFD).
 - Treatment Group 1: HFD containing 0.02% (w/w) 13-oxo-ODA.
 - Treatment Group 2: HFD containing 0.05% (w/w) 13-oxo-ODA.
- Treatment Duration: Maintain the mice on their respective diets for 4 weeks.
- Housing: House the mice in individual cages in a temperature-controlled room (24±1°C) with a 12-hour light/dark cycle.
- Outcome Measures:
 - Monitor body weight regularly.
 - At the end of the treatment period, collect blood samples for the analysis of plasma triglycerides, glucose, and insulin.
 - Harvest liver and skeletal muscle tissues for histological analysis and quantification of triglyceride content and gene expression by qRT-PCR.
 - Measure rectal temperature as an indicator of energy expenditure.

Synthesis and Stability Synthesis

13-oxo-ODA can be synthesized from its precursor, 13-hydroxyoctadecadienoic acid (13-HODE). The synthesis involves the oxidation of the hydroxyl group of 13-HODE to a ketone. 13-HODE itself is a major bioactive metabolite of linoleic acid, formed by the action of 15-lipoxygenase-1. Enzymatic synthesis of 13-hydroperoxyoctadecadienoic acid, a precursor to 13-HODE, can be achieved using lipoxygenase from sources like soybeans.[13]

Stability and Storage

13-oxo-ODA has shown structural stability under hot and acidic conditions, which is relevant to its presence in processed tomato products.[14] For laboratory use, it is recommended to store



13-oxo-ODA at -80°C for long-term stability (at least 2 years).[5] If prepared in a solvent, the solution should be stored at -80°C and used within one year.[8] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution after preparation.

Conclusion and Future Directions

13-oxo-octadecadienoic acid is a promising bioactive lipid with significant potential in the management of metabolic disorders. Its discovery and initial characterization have firmly established its role as a potent PPARα agonist, with clear in vivo efficacy in improving dyslipidemia and hyperglycemia. The additional findings of its PPARγ ligand activity and anti-inflammatory and anti-cancer stem cell properties open up new avenues for research and therapeutic development.

Future research should focus on elucidating the detailed molecular mechanisms underlying its diverse biological effects, particularly the downstream signaling pathways of PPARy activation in different cell types. Further investigation into its anti-cancer properties is warranted to explore its potential as a novel therapeutic agent. Clinical studies are the next logical step to translate the promising preclinical findings into tangible benefits for human health. This technical guide provides a solid foundation for researchers to build upon in their exploration of this fascinating and functionally diverse molecule.

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